molecular formula C12H10N6O2 B14444525 9-(p-Nitrobenzyl)adenine CAS No. 73215-03-9

9-(p-Nitrobenzyl)adenine

Cat. No.: B14444525
CAS No.: 73215-03-9
M. Wt: 270.25 g/mol
InChI Key: RPALJMDJHWZXMU-UHFFFAOYSA-N
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Description

9-(p-Nitrobenzyl)adenine is a chemical compound that belongs to the class of adenine derivatives It features a nitrobenzyl group attached to the ninth position of the adenine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Nitrobenzyl)adenine typically involves the reaction of adenine with p-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: p-Nitrobenzaldehyde or p-Nitrobenzoic acid.

    Reduction: 9-(p-Aminobenzyl)adenine.

    Substitution: Various substituted adenine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(p-Nitrobenzyl)adenine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(p-Nitrobenzyl)adenine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The adenine moiety can bind to nucleic acid structures, influencing various biological processes. The compound’s effects are mediated through pathways involving adenosine receptors and other purinergic signaling mechanisms .

Comparison with Similar Compounds

    9-Benzyladenine: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    8-Bromo-9-(p-Nitrobenzyl)adenine: Contains an additional bromine atom, which can influence its chemical properties and biological activity.

    N6-(2-Nitrobenzyl)-dATP: A nucleotide analog used in DNA sequencing technologies .

Uniqueness: 9-(p-Nitrobenzyl)adenine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential for reduction to an amino group. This feature makes it valuable in various chemical and biological applications, particularly in the design of prodrugs and as a tool in biochemical research.

Properties

CAS No.

73215-03-9

Molecular Formula

C12H10N6O2

Molecular Weight

270.25 g/mol

IUPAC Name

9-[(4-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15)

InChI Key

RPALJMDJHWZXMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)[N+](=O)[O-]

Origin of Product

United States

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